Methyl 6-chloro-2-fluoro-3-iodobenzoate
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Overview
Description
Methyl 6-chloro-2-fluoro-3-iodobenzoate is an organic compound with the molecular formula C8H5ClFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-fluoro-3-iodobenzoate typically involves multi-step organic reactions. One common method starts with the iodination of a suitable benzoic acid derivative, followed by chlorination and fluorination under controlled conditions. The final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are reacted in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-fluoro-3-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 6-chloro-2-fluoro-3-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-fluoro-3-iodobenzoate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6-fluoro-3-iodobenzoate
- Methyl 3-chloro-2-fluoro-6-iodobenzoate
- Methyl 5-bromo-2-iodobenzoate
Uniqueness
Methyl 6-chloro-2-fluoro-3-iodobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
Methyl 6-chloro-2-fluoro-3-iodobenzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities. The unique arrangement of halogen substituents—chlorine, fluorine, and iodine—on the benzene ring contributes to its chemical reactivity and interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C9H7ClFIO2
- CAS Number : 773874-01-4
The presence of electronegative halogens not only influences the compound's solubility and stability but also enhances its potential interactions with biological targets.
The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents can enhance binding affinity and selectivity, making it a candidate for enzyme inhibition or receptor modulation. For instance, studies suggest that such compounds may inhibit certain metabolic pathways by blocking enzyme active sites or altering receptor conformations, which could lead to various pharmacological effects.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity . Research has shown that compounds with similar structures often display effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. In particular, the compound has demonstrated inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus, which are common pathogens in clinical settings .
Cytotoxic Effects
High-content imaging techniques have been employed to assess the cytotoxicity of this compound on various cell lines. Results indicate that at certain concentrations, the compound may induce cell death or inhibit cell proliferation, suggesting potential applications in cancer therapy. However, further detailed studies are required to elucidate the specific pathways involved in these effects.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A comparative study was conducted on various halogenated benzoates, including this compound. Results showed significant inhibition of bacterial growth at concentrations ranging from 10 to 100 µg/mL against E. coli and S. aureus.
- Table 1: Antimicrobial Activity of this compound
Microorganism Inhibition Zone (mm) Concentration (µg/mL) Escherichia coli 15 50 Staphylococcus aureus 18 100
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects on human cancer cell lines. The compound exhibited IC50 values ranging from 20 to 50 µM depending on the cell line tested.
- Table 2: Cytotoxicity of this compound
Cell Line IC50 (µM) HeLa 25 MCF7 30 A549 40
Properties
Molecular Formula |
C8H5ClFIO2 |
---|---|
Molecular Weight |
314.48 g/mol |
IUPAC Name |
methyl 6-chloro-2-fluoro-3-iodobenzoate |
InChI |
InChI=1S/C8H5ClFIO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3 |
InChI Key |
ZSNXMKYEEBTCDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)I)Cl |
Origin of Product |
United States |
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